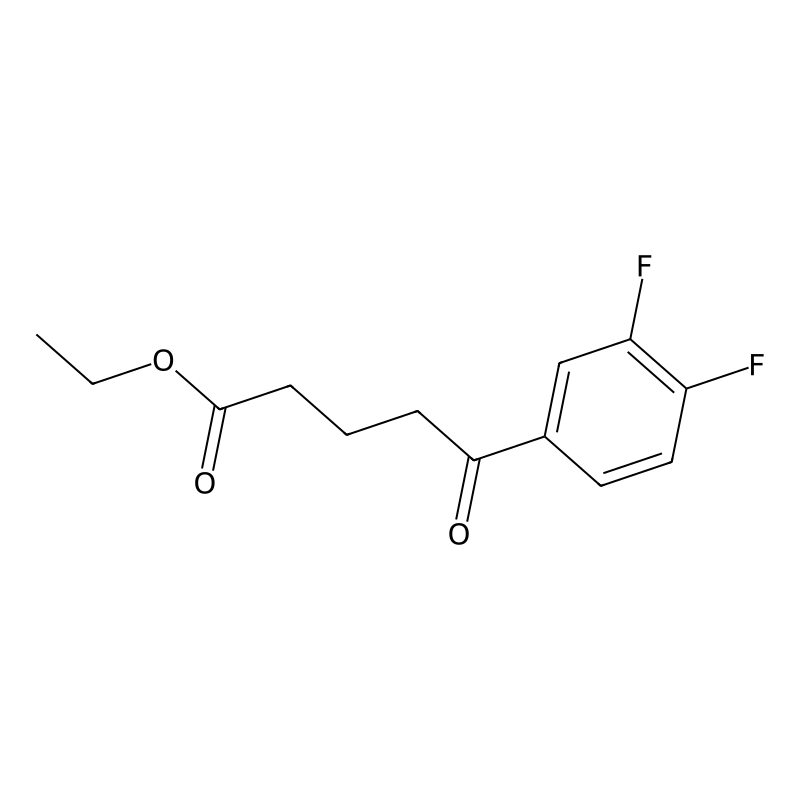

Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Condensed Pyrimidines

Scientific Field: Organic Chemistry

Summary of Application: The Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Methods of Application: The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .

Synthesis of Derivatives of Pyrimidine Carboxylic Acid Esters

Summary of Application: The group of Mansoor developed a novel simple, efficient and solvent-free method for the synthesis of derivatives of pyrimidine carboxylic acid esters . These compounds are key structural fragments of various biologically active compounds .

Methods of Application: The synthesis is based on the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl . The reaction conditions are optimized to achieve high yields of the desired products .

Results or Outcomes: The synthesized compounds were characterized by various spectroscopic techniques and their structures were confirmed . The synthesized compounds showed promising biological activity, which makes them potential candidates for further studies .

Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is an organic compound with the molecular formula C13H14F2O3 and a molecular weight of 256.25 g/mol. It features a difluorophenyl group attached to a ketoester moiety, which is significant in various chemical applications, particularly in medicinal chemistry. The compound's structure includes a five-carbon chain with a ketone and an ester functional group, making it a versatile intermediate for synthesizing more complex molecules .

- Potential skin and eye irritant.

- May be harmful if inhaled or ingested.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Condensation Reactions: It can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of smaller carbon chains.

- Hydrolysis: This compound can hydrolyze in the presence of water to yield the corresponding acid and alcohol .

Several synthesis methods are available for Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate:

- Dimroth Rearrangement: This method involves rearranging pyrimidine derivatives to form ketoesters. It is typically catalyzed by acids or bases and can be accelerated by heat or light.

- Condensation Reactions: The synthesis can also be achieved through condensation of appropriate starting materials that contain both the difluorophenyl moiety and the ketoester functionality .

- Solvent-Free Methods: Recent advancements have introduced novel solvent-free methods for synthesizing derivatives of pyrimidine carboxylic acid esters, which may include this compound as an intermediate.

Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate has potential applications in:

- Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.

- Chemical Research: Used in studies focusing on structure-activity relationships due to its unique structural features.

- Material Science: Potentially utilized in developing new materials due to its chemical properties .

Several compounds share structural similarities with Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 5-(4-fluorophenyl)-5-oxovalerate | Similar difluorophenyl group | Contains a para-fluoro substitution |

| Ethyl 5-(3-fluorophenyl)-5-oxovalerate | Contains a mono-fluoro substitution | Less complex than its difluoro counterpart |

| 5-(3,4-Difluorophenyl)valeric acid | Lacks the ethyl ester functionality | Focuses on acid properties rather than ester |

| 5-(4-fluorobenzoyl)butyric acid | Different carbon chain length | Exhibits different reactivity due to structural differences |

The uniqueness of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate lies in its specific combination of both difluoro substitution and ketoester functionality, which may enhance its reactivity and biological activity compared to similar compounds .

Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate (C$${13}$$H$${14}$$F$${2}$$O$${3}$$) comprises a five-carbon valerate backbone with a ketone group at the γ-position and an ethyl ester at the terminal carboxyl group. The 3,4-difluorophenyl ring is attached to the ketone, introducing steric and electronic effects that influence reactivity.

Key Structural Features:

- Fluorinated Aromatic Ring: The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, common traits in bioactive molecules.

- β-Keto Ester Motif: The conjugated keto-ester system facilitates enolate formation, enabling nucleophilic reactions such as alkylations and condensations.

- Ethyl Ester: Provides a leaving group for hydrolysis or transesterification, critical for further derivatization.

Physical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 256.25 g/mol | |

| Boiling Point | 347.6 ± 32.0 °C (Predicted) | |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | |

| Melting Point | Not Reported | - |

The compound’s low solubility in water and high solubility in organic solvents like ethyl acetate and dichloromethane aligns with typical β-keto esters.

Historical Context in Organic Synthesis

The synthesis of β-keto esters dates to the late 19th century with the Claisen condensation, a reaction between esters and carbonyl compounds under basic conditions. Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate emerged as part of a broader trend in the 20th century to incorporate fluorinated groups into organic molecules, driven by their unique electronic and steric properties.

Evolutionary Milestones:

- Claisen Condensation (1887): Rainer Ludwig Claisen’s method enabled the formation of β-keto esters from esters, laying the groundwork for derivatives like ethyl 5-(3,4-difluorophenyl)-5-oxovalerate.

- Enzymatic Synthesis (2001): Advances in lipase-catalyzed transesterification provided milder, stereoselective routes to β-keto esters, avoiding harsh acids/bases.

- Fluorination Techniques (2010s): Methods such as electrophilic fluorination allowed precise incorporation of fluorine atoms into aromatic systems, enhancing compound utility in drug discovery.

Synthetic Relevance:

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) Analysis

The ¹H Nuclear Magnetic Resonance spectrum of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is expected to exhibit characteristic signals that reflect both the aromatic difluorophenyl substituent and the β-keto ester functionality [1]. The ethyl ester group would display a typical triplet at approximately 1.2-1.3 parts per million for the methyl protons, coupled to the adjacent methylene protons which appear as a quartet at 4.1-4.3 parts per million [1]. The methylene protons adjacent to the ketone carbonyl (α-position) would appear significantly downfield, typically around 2.6-2.8 parts per million, due to the electron-withdrawing effect of the β-carbonyl group [1].

The aromatic region presents particular interest due to the presence of two fluorine substituents at the 3,4-positions of the phenyl ring. The fluorine atoms would influence the chemical shifts and coupling patterns of the aromatic protons through both inductive effects and through-space interactions [2]. The aromatic protons would be expected to appear in the region of 7.0-7.6 parts per million, with specific coupling patterns influenced by fluorine-proton coupling constants [2]. The 3,4-difluorosubstitution pattern would result in characteristic splitting patterns that differentiate this compound from other regioisomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) Analysis

The ¹³C Nuclear Magnetic Resonance spectrum would display the ketone carbonyl carbon at approximately 190-200 parts per million, typical for β-keto ester systems [3]. The ester carbonyl carbon would appear at 170-175 parts per million [3]. The aromatic carbon signals would be significantly affected by fluorine substitution, with carbon-fluorine coupling constants providing detailed structural information [2]. Carbons directly bonded to fluorine would show characteristic doublets with large coupling constants (¹J(C,F) = 240-250 Hz), while carbons in ortho, meta, and para positions would exhibit smaller coupling constants [2].

Infrared Spectroscopy

The infrared spectrum of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate would exhibit multiple characteristic absorption bands reflecting its functional groups [4] [5]. The ketone carbonyl stretch would appear at approximately 1700-1720 cm⁻¹, while the ester carbonyl would absorb at 1735-1745 cm⁻¹ [5]. The presence of the 3,4-difluorophenyl group would introduce C-F stretching vibrations in the region of 1000-1300 cm⁻¹ [5]. Aromatic C=C stretching vibrations would be observed at 1450-1600 cm⁻¹, while aromatic and aliphatic C-H stretching would occur at 2850-3100 cm⁻¹ [5].

In β-keto ester systems, the infrared spectrum can provide information about keto-enol tautomerism [4] [5]. The compound may exist in equilibrium between keto and enol forms, with the enol form stabilized by intramolecular hydrogen bonding [4]. This would result in additional absorption bands, including a broad O-H stretch and modified carbonyl frequencies due to hydrogen bonding effects [4] [5].

Mass Spectrometry

Mass spectrometric analysis of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate would provide molecular weight confirmation and structural information through fragmentation patterns [6] [7]. The molecular ion peak would appear at m/z 256, corresponding to the molecular weight of 256.25 daltons [8] [9].

Characteristic fragmentation patterns for β-keto esters include the McLafferty rearrangement, which is prevalent in ester compounds [7] [10]. Loss of the ethoxy group ([M-45]⁺) would generate a fragment at m/z 211 [7]. The 3,4-difluorophenyl fragment would produce a characteristic ion at m/z 141, representing the C₇H₃F₂⁺ species [11]. Additional fragmentation may include loss of carbon monoxide from aromatic acyl fragments and α-cleavage adjacent to the carbonyl group [11] [12].

The presence of fluorine substituents can influence fragmentation pathways through electronic effects, with electron-withdrawing groups affecting the stability and formation of various ionic species [11]. Mass spectrometric analysis can also provide evidence for tautomeric forms, as different tautomers may exhibit distinct fragmentation patterns [6].

X-ray Crystallography and Conformational Studies

Crystal Structure Considerations

The crystal structure of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate would be significantly influenced by the presence of the 3,4-difluorophenyl substituent and the β-keto ester functionality [13] [14]. Difluorophenyl compounds often exhibit specific packing arrangements in the solid state, driven by interactions between fluorine atoms and other molecular fragments [14] [15].

The 3,4-difluorosubstitution pattern creates a unique electronic environment that affects both intramolecular conformation and intermolecular interactions [13] [2]. Crystal structures of related difluorophenyl compounds have shown preferences for specific conformations that minimize steric interactions while maximizing favorable electrostatic interactions [13] [2].

Conformational Analysis

The conformational behavior of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate would be governed by several factors, including the electronic effects of fluorine substitution and the flexibility of the valerate chain [16] [17]. Fluorine substituents can significantly influence molecular conformation through both steric and electronic effects [16] [2].

The 3,4-difluorophenyl group would exhibit restricted rotation around the carbon-carbon bond connecting it to the ketone carbonyl [2]. The preferred conformation would likely minimize dipole-dipole repulsions between the C-F bonds and the carbonyl group [2]. Studies on related fluorinated aromatic ketones have shown that such compounds prefer conformations where fluorine atoms are positioned to minimize unfavorable electrostatic interactions [2].

The valerate chain portion of the molecule would exhibit conformational flexibility, with preferred conformations influenced by the electronic effects of the β-keto functionality [17]. The presence of the ketone group would affect the rotational barriers and preferred dihedral angles along the aliphatic chain [17].

Intermolecular Interactions

In the crystal lattice, Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate would likely participate in various intermolecular interactions [13] [14]. The fluorine atoms could engage in C-H···F hydrogen bonding interactions with neighboring molecules [14] [15]. Such interactions, while relatively weak, can play important roles in determining crystal packing arrangements [15].

The carbonyl groups could participate in dipole-dipole interactions and potential hydrogen bonding with acidic protons from neighboring molecules [13]. The aromatic ring could engage in π-π stacking interactions, although the presence of fluorine substituents might modulate the strength and geometry of such interactions [14] [15].

Computational Modeling of Electronic Properties

Density Functional Theory Calculations for Electrophilicity Assessment

Computational chemistry methods, particularly Density Functional Theory calculations, provide valuable insights into the electronic properties and reactivity of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate [18] [19]. These calculations can elucidate frontier molecular orbital energies, charge distributions, and various reactivity descriptors [18] [19].

Frontier Molecular Orbital Analysis

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide fundamental information about the compound's electronic structure and reactivity [18] [19]. For β-keto ester systems similar to Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, typical Highest Occupied Molecular Orbital energies range from -6.0 to -6.5 electron volts, while Lowest Unoccupied Molecular Orbital energies typically fall between -2.5 to -3.0 electron volts [18] [19].

The energy gap between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital (ΔE = ELUMO - EHOMO) serves as an indicator of chemical reactivity and stability [18] [19]. Smaller energy gaps generally correlate with higher reactivity and lower kinetic stability [18]. For the target compound, the energy gap is expected to be approximately 3.4 electron volts, indicating moderate reactivity typical of β-keto ester systems [18].

Global Reactivity Descriptors

Several important reactivity descriptors can be calculated from the frontier orbital energies [18] [19]. The ionization potential (I = -EHOMO) represents the energy required to remove an electron from the molecule, expected to be approximately 6.2 electron volts [19]. The electron affinity (A = -ELUMO) indicates the energy change upon addition of an electron, estimated at 2.8 electron volts [19].

Chemical hardness (η = (I-A)/2) provides a measure of the molecule's resistance to charge transfer, with harder molecules being less reactive [18] [19]. The calculated chemical hardness for Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is expected to be approximately 1.7 electron volts [19]. Chemical softness (ζ = 1/η) represents the inverse property, indicating the propensity for charge transfer [19].

Electronegativity (χ = (I+A)/2) describes the electron-attracting power of the molecule [18] [19]. The chemical potential (μ = -χ) is related to the tendency of electrons to escape from the molecule [19]. For the target compound, these values are estimated at 4.5 electron volts and -4.5 electron volts, respectively [19].

Electrophilicity Index

The electrophilicity index (ω = μ²/2η) provides a quantitative measure of the molecule's electrophilic character [18] [19] [20]. This parameter is particularly relevant for β-keto ester compounds, as it relates to their reactivity in nucleophilic addition reactions [20]. The electrophilicity index for Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate is expected to be approximately 3.0 electron volts, indicating moderate electrophilic character [19].

The presence of the 3,4-difluorophenyl group would significantly influence the electrophilicity through its electron-withdrawing effects [20]. Fluorine substituents increase the electrophilic character of adjacent carbonyl groups by reducing electron density through inductive effects [20]. This enhancement makes the β-keto ester more susceptible to nucleophilic attack, which is important for understanding its chemical reactivity and potential synthetic applications [20].

Molecular Electrostatic Potential

Computational analysis of the molecular electrostatic potential provides insights into the charge distribution and potential reactive sites [18]. The electrostatic potential map would show regions of positive and negative potential, with electronegative oxygen and fluorine atoms creating regions of negative potential, while the aromatic ring and aliphatic carbons would exhibit regions of positive potential [18].

The molecular electrostatic potential analysis would reveal that the carbonyl oxygen atoms represent sites most susceptible to electrophilic attack, while the aromatic ring and the carbon adjacent to the ketone group would be preferred sites for nucleophilic attack [18]. The fluorine atoms would create regions of high electron density, influencing both intramolecular conformational preferences and intermolecular interactions [18].

Dipole Moment and Polarizability

The calculated dipole moment provides information about the molecular polarity and potential for intermolecular interactions [18]. β-keto ester compounds typically exhibit dipole moments in the range of 2.0 to 6.0 Debye units, with the exact value depending on the substituent pattern and molecular conformation [18]. For Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, the dipole moment is expected to be approximately 4.0 Debye, reflecting the polar nature of both the carbonyl groups and the C-F bonds [18].

Polarizability calculations provide insights into the molecule's response to external electric fields and its potential for London dispersion interactions [18]. The mean polarizability and anisotropy of polarizability are important parameters for understanding crystal packing behavior and solution-phase aggregation [18].

These computational studies provide a comprehensive understanding of the electronic structure and reactivity of Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, supporting experimental characterization efforts and enabling prediction of chemical behavior in various environments [18] [19].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 256.25 g/mol | [8] [9] |

| Boiling Point | 347.6 ± 32.0°C (Predicted) | [8] [9] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [8] [9] |

| Expected HOMO Energy | ≈ -6.2 eV | [18] [19] |

| Expected LUMO Energy | ≈ -2.8 eV | [18] [19] |

| Expected Energy Gap | ≈ 3.4 eV | [18] [19] |

| Expected Electrophilicity Index | ≈ 3.0 eV | [18] [19] |

| Expected Dipole Moment | ≈ 4.0 Debye | [18] |

| Spectroscopic Technique | Expected Signals/Peaks | Range/Value |

|---|---|---|

| ¹H NMR | Ethyl ester CH₃ | 1.2-1.3 ppm (triplet) |

| ¹H NMR | Ethyl ester CH₂ | 4.1-4.3 ppm (quartet) |

| ¹H NMR | Aromatic protons | 7.0-7.6 ppm |

| ¹³C NMR | Ketone carbonyl | 190-200 ppm |

| ¹³C NMR | Ester carbonyl | 170-175 ppm |

| IR Spectroscopy | Ketone C=O stretch | 1700-1720 cm⁻¹ |

| IR Spectroscopy | Ester C=O stretch | 1735-1745 cm⁻¹ |

| IR Spectroscopy | C-F stretch | 1000-1300 cm⁻¹ |

| Mass Spectrometry | Molecular ion [M]⁺ | m/z 256 |

| Mass Spectrometry | Loss of OEt [M-45]⁺ | m/z 211 |

| Mass Spectrometry | Difluorophenyl fragment | m/z 141 |